ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate
Description
Ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate is a heterocyclic ester featuring a benzotriazole core substituted with an ethyl group at the 1-position and a β-ketoester moiety at the 5-position. The benzotriazole ring contributes to π-π stacking interactions and hydrogen bonding capabilities, while the ethyl ester group enhances lipophilicity, influencing solubility and bioavailability .
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
ethyl 3-(1-ethylbenzotriazol-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15N3O3/c1-3-16-11-6-5-9(7-10(11)14-15-16)12(17)8-13(18)19-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
DLSWJLFLRVLTQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)CC(=O)OCC)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-ethyl-1H-benzo[d][1,2,3]triazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzo[d][1,2,3]triazole derivatives .
Scientific Research Applications
Ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound shares structural similarities with several analogs, differing primarily in substituents, heterocyclic cores, and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Core Heterocycle: The benzotriazole core in the target compound distinguishes it from indazole () and thiazole () analogs. Benzotriazole derivatives are noted for their stability and hydrogen-bonding capacity, critical in drug design .
- Functional Groups: The ethyl ester in the target compound offers tunable hydrolysis kinetics compared to methyl esters (e.g., ) or carboxylic acids (e.g., ), affecting bioavailability .
Physicochemical Properties
- Solubility: The ethyl ester group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to methyl esters (logP ~2.0–2.5) .
- Hydrogen Bonding: The benzotriazole core forms stronger hydrogen bonds (e.g., N–H⋯O interactions) than thiazole or indazole analogs, as demonstrated in crystallographic studies using SHELXL .
- Thermal Stability: Differential scanning calorimetry (DSC) data suggest higher thermal stability for benzotriazole derivatives (decomposition >200°C) compared to thiazole analogs (~180°C) .
Biological Activity
Ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
- Molecular Formula : C13H15N3O3
- Molecular Weight : 261.28 g/mol
- CAS Number : 1799973-79-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,2,3]triazole derivatives. The following table summarizes key findings regarding the anticancer activity of this compound and similar compounds:
| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | TBD | Induces apoptosis via caspase activation |
| 11i (related compound) | MDA-MB-231 (Breast) | 0.88 | Dual inhibition of PARP-1 and EGFR |
| 9b (related compound) | A549 (Lung) | TBD | Cell cycle arrest at G2/M phase |
The compound has shown promising results in inducing apoptosis in various cancer cell lines. For instance, related derivatives have been observed to significantly increase levels of pro-apoptotic factors such as caspase-3 while decreasing anti-apoptotic factors like Bcl-2 .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibition properties. The following table outlines some of the key findings:
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| PARP-1 | Competitive | 0.88 µg/mL |
| EGFR | Competitive | 64.65 µM |
These results suggest that the compound may serve as a dual inhibitor for both PARP and EGFR pathways, which are critical in cancer cell survival and proliferation .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on MCF-7 Cells : A study demonstrated that ethyl derivatives showed significant cytotoxicity against MCF-7 cells through mechanisms involving apoptosis induction and cell cycle arrest .
- Xenograft Model : In vivo studies using xenograft models indicated that related compounds could effectively inhibit tumor growth without significant toxicity to normal tissues .
- Antibacterial Activity : Beyond anticancer properties, some derivatives exhibited notable antibacterial activity against various pathogens, indicating a broader pharmacological profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
